molecular formula C20H24N4O2S2 B285438 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No. B285438
M. Wt: 416.6 g/mol
InChI Key: VEJKOQJFRHCOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a thiazole derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of different diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. It has also been found to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammation. It has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. In addition, it has been found to improve glucose tolerance and insulin sensitivity, which are important factors in the management of type 2 diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in lab experiments include its specificity and potency. It has been found to exhibit high selectivity towards specific enzymes and signaling pathways, which makes it a valuable tool for studying their roles in different diseases. It has also been found to exhibit high potency, which means that it can be used at low concentrations, reducing the risk of toxicity and side effects.
The limitations of using 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in lab experiments include its stability and solubility. It has been found to be unstable in certain conditions, which can affect its potency and specificity. It has also been found to have low solubility in water, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. One direction is to further investigate its mechanism of action and its specific targets in different diseases. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future studies could focus on improving its stability and solubility, as well as developing more efficient synthesis methods.
In conclusion, 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic compound that has potential applications in the field of medicine. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it a valuable tool for studying different diseases. Its mechanism of action and physiological effects have been studied in detail, and its advantages and limitations for lab experiments have been identified. Future studies could focus on exploring its potential applications in other diseases and improving its stability and solubility.

Synthesis Methods

The synthesis of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves a multistep process that includes the reaction of different chemical compounds. The synthesis starts with the reaction of 4-tert-butyl-2-bromoacetylthiazole with sodium thiolate, which results in the formation of 4-tert-butyl-2-(methylthio)thiazole. This compound is then reacted with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in the presence of a catalyst to produce the final product.

Scientific Research Applications

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. Its anti-inflammatory properties make it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Its anti-tumor properties make it a potential candidate for the treatment of different types of cancer. Its anti-diabetic properties make it a potential candidate for the treatment of type 2 diabetes.

properties

Molecular Formula

C20H24N4O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C20H24N4O2S2/c1-13-17(18(26)24(23(13)5)14-9-7-6-8-10-14)22-16(25)12-28-19-21-15(11-27-19)20(2,3)4/h6-11H,12H2,1-5H3,(H,22,25)

InChI Key

VEJKOQJFRHCOSD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=CS3)C(C)(C)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=CS3)C(C)(C)C

Origin of Product

United States

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